molecular formula C9H8N2O B3363164 (3-Ethynylphenyl)urea CAS No. 1017034-89-7

(3-Ethynylphenyl)urea

Cat. No. B3363164
CAS RN: 1017034-89-7
M. Wt: 160.17 g/mol
InChI Key: JXYKVQKWRHFXCJ-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)urea is a chemical compound that falls under the category of urea derivatives . Urea derivatives are an important class of molecules with diverse chemical and biological properties, and they are extensively employed in chemical, pharmaceutical, and agrochemical industries .


Synthesis Analysis

The synthesis of N-substituted ureas, such as (3-Ethynylphenyl)urea, can be achieved by a practically simple, catalyst-free method involving the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .

Scientific Research Applications

Organic Synthesis

“(3-Ethynylphenyl)urea” can be used as a starting material or active intermediate in various synthetic transformations . It has been found to be a powerful and versatile building block in organic synthesis, attracting extensive attention due to its good reactivity, stability, ready availability, operational simplicity, and diverse transformation .

Carbon-Carbon/Hetero-atom Bond Formation

This compound plays a significant role in Carbon-Carbon/Hetero-atom bond formation . This process is crucial in the field of organic chemistry, as it allows for the creation of complex molecules from simpler ones .

C-N/N-N Bond Cleavage

“(3-Ethynylphenyl)urea” is also involved in C-N/N-N bond cleavage . This process is a key step in many chemical reactions and is particularly important in the synthesis of various organic compounds .

Optical Sensor for Fluoride Ions

Novel acetylenes carrying urea groups, such as “(3-Ethynylphenyl)urea”, have been synthesized and polymerized to create polymers with moderate molecular weights . These polymers have been found to be effective optical sensors for fluoride ions . Upon the addition of F−, the color of the solution of these polymers immediately changes, indicating their potential as fluoride ion sensors .

Fertilizer Application

“(3-Ethynylphenyl)urea” has been used in the development of nano-urea fertilizers . The application of nano-urea, in conjunction with conventional fertilizers, has been found to be a soil-supportive production approach . This indicates that “(3-Ethynylphenyl)urea” could play a significant role in sustainable agriculture .

properties

IUPAC Name

(3-ethynylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYKVQKWRHFXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethynylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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